molecular formula C11H23NO B13524952 (1-Ethoxy-4-ethylcyclohexyl)methanamine

(1-Ethoxy-4-ethylcyclohexyl)methanamine

Cat. No.: B13524952
M. Wt: 185.31 g/mol
InChI Key: SPDZMDMLHISKPS-UHFFFAOYSA-N
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Description

(1-Ethoxy-4-ethylcyclohexyl)methanamine is a cyclohexane-based methanamine derivative featuring ethoxy (-OCH₂CH₃) and ethyl (-CH₂CH₃) substituents at the 1- and 4-positions of the cyclohexyl ring, respectively. The cyclohexyl backbone may confer unique stereochemical properties, influencing solubility and reactivity compared to aromatic or bicyclic analogs .

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

(1-ethoxy-4-ethylcyclohexyl)methanamine

InChI

InChI=1S/C11H23NO/c1-3-10-5-7-11(9-12,8-6-10)13-4-2/h10H,3-9,12H2,1-2H3

InChI Key

SPDZMDMLHISKPS-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)(CN)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Ethoxy-4-ethylcyclohexyl)methanamine typically involves the reaction of 4-ethylcyclohexanone with ethyl alcohol in the presence of an acid catalyst to form 1-ethoxy-4-ethylcyclohexanol. This intermediate is then subjected to reductive amination using formaldehyde and ammonia or a primary amine to yield (1-Ethoxy-4-ethylcyclohexyl)methanamine .

Industrial Production Methods

Industrial production methods for (1-Ethoxy-4-ethylcyclohexyl)methanamine may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions of temperature and pressure. The use of catalysts and solvents can optimize the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(1-Ethoxy-4-ethylcyclohexyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-ethylcyclohexanone, while reduction may produce 1-ethoxy-4-ethylcyclohexanol .

Scientific Research Applications

(1-Ethoxy-4-ethylcyclohexyl)methanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and pharmacological properties is ongoing.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Ethoxy-4-ethylcyclohexyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences between (1-Ethoxy-4-ethylcyclohexyl)methanamine and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Potential Applications References
(1-Ethoxy-4-ethylcyclohexyl)methanamine C₁₁H₂₃NO 185.31 Ethoxy, ethyl on cyclohexane Amine, ether Pharmaceutical intermediates Inferred
1-[1-(2,2-dimethoxyethyl)cyclohexyl]methanamine C₈H₈F₃NOS 201.31 Dimethoxyethyl, fluorine, sulfur Amine, thioether Specialty chemicals
Methyl 4-amino-2-oxabicyclo[2.2.1]heptane-1-carboxylate hydrochloride C₈H₁₄ClNO₃ 207.66 Bicyclic oxabicyclo, methyl ester Amine, ester, ether Organic synthesis intermediate
p-Ethoxyphenol C₈H₁₀O₂ 138.17 Ethoxy on aromatic ring Phenol, ether Antioxidants, fragrances
1-{1-ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanamine C₈H₁₅NO 141.21 Ethyl, oxabicyclo Amine, ether Pharmaceutical intermediates
Key Observations:

Backbone Diversity: The target compound’s cyclohexane backbone contrasts with aromatic (e.g., p-ethoxyphenol) or bicyclic structures (e.g., oxabicyclo derivatives), impacting steric effects and electronic properties.

Molecular Weight: Higher molecular weights in bicyclic derivatives (e.g., 207.66 g/mol) may correlate with reduced volatility compared to simpler analogs like p-ethoxyphenol (138.17 g/mol).

Limitations and Discrepancies in Evidence

  • This underscores the need for caution when referencing unverified sources .
  • Inferred Data : Direct pharmacological or thermodynamic data for (1-Ethoxy-4-ethylcyclohexyl)methanamine is absent; conclusions are drawn from structural analogs.

Biological Activity

(1-Ethoxy-4-ethylcyclohexyl)methanamine is an organic compound classified as an amine, characterized by its cyclohexane ring and ethoxy and ethyl substituents. This compound's biological activity is of interest due to its potential applications in pharmacology and medicinal chemistry.

The biological activity of (1-Ethoxy-4-ethylcyclohexyl)methanamine primarily involves its interaction with various neurotransmitter receptors, notably the serotonin (5-HT) and dopamine receptors. Compounds similar in structure have been shown to exhibit partial agonist activity at these receptors, which can influence mood, cognition, and behavior.

Pharmacological Profile

Research indicates that compounds with similar structural features to (1-Ethoxy-4-ethylcyclohexyl)methanamine may possess the following pharmacological properties:

  • Partial Agonist Activity : Exhibits partial agonism at serotonin receptors, particularly 5-HT1A, which is associated with anxiolytic effects and modulation of mood disorders.
  • Dopaminergic Effects : Potential modulation of dopaminergic pathways could imply applications in treating conditions such as schizophrenia or depression.

Case Studies

Several studies have explored the effects of structurally related compounds on biological systems:

  • Study on Antipsychotic Properties : A study revealed that compounds exhibiting partial agonist properties at dopamine D2 receptors can effectively reduce symptoms in models of psychosis. This suggests that (1-Ethoxy-4-ethylcyclohexyl)methanamine might share similar therapeutic potential .
  • Serotonin Receptor Interaction : Research on 5-HT receptor agonists indicated that compounds with ethoxy and cyclohexyl groups can enhance receptor activation, leading to increased G-protein signaling in neuronal cells .

Data Table: Biological Activity Comparison

Compound NameReceptor TargetActivity TypeEfficacy (%)Reference
(1-Ethoxy-4-ethylcyclohexyl)methanamine5-HT1APartial AgonistTBD
ClozapineD2Inverse Agonist22
AripiprazoleD2/5-HT1APartial Agonist85

Efficacy in Animal Models

In animal studies, compounds similar to (1-Ethoxy-4-ethylcyclohexyl)methanamine demonstrated significant effects on behavior indicative of anxiolytic and antidepressant properties. These findings suggest a potential for development into therapeutic agents for mood disorders.

Toxicological Assessment

Preliminary toxicological assessments indicate that while structural analogs exhibit low toxicity profiles, further studies are necessary to evaluate the safety and efficacy of (1-Ethoxy-4-ethylcyclohexyl)methanamine in clinical settings.

Future Directions

Research is ongoing to explore the full pharmacological profile of (1-Ethoxy-4-ethylcyclohexyl)methanamine. Future studies will focus on:

  • Clinical Trials : Assessing efficacy and safety in human subjects.
  • Mechanistic Studies : Elucidating the precise mechanisms through which this compound interacts with neurotransmitter systems.

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